

Technical Guide: Spectroscopic Characterization of 2-(2-Methoxybenzylamino)nicotinic Acid

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Compound of Interest

Compound Name:	2-(2-Methoxybenzylamino)nicotinic acid
CAS No.:	1019372-81-6
Cat. No.:	B1629646

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Executive Summary & Compound Profile

2-(2-Methoxybenzylamino)nicotinic acid is a bifunctional pyridine derivative characterized by a carboxylic acid at the C3 position and a secondary amine substituted with a 2-methoxybenzyl group at the C2 position. Its structural integrity is critical for downstream cyclization reactions (e.g., to acridinones) or as a pharmacophore in neuroactive ligand design.

Property	Specification
IUPAC Name	2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
CAS Number	1019372-81-6
Molecular Formula	C
	H
	N
	O
Molecular Weight	258.27 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water (neutral pH)

Synthesis & Reaction Pathway[1][2][3]

The synthesis follows a nucleophilic aromatic substitution (S

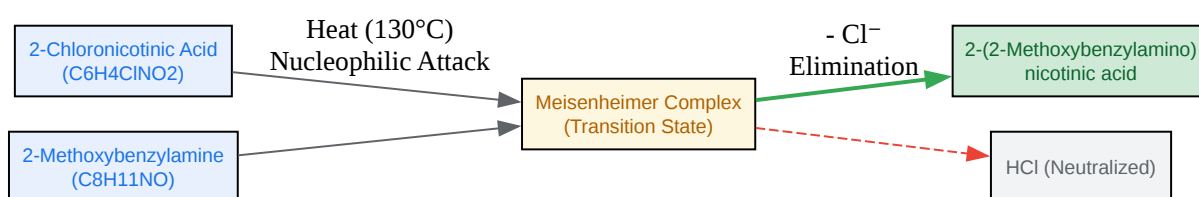
Ar) mechanism. The 2-chloronicotinic acid substrate undergoes displacement by 2-methoxybenzylamine. This reaction is favored by the electron-withdrawing carboxylic acid group at the C3 position, which activates the C2-chlorine bond.

Experimental Protocol

- Reagents: 2-Chloronicotinic acid (1.0 eq), 2-Methoxybenzylamine (2.0 eq).
- Solvent: Neat (solvent-free) or Pyridine (reflux). Note: Solvent-free conditions at 120-130°C often yield higher purity.
- Procedure:
 - Mix 2-chloronicotinic acid (10 mmol) and 2-methoxybenzylamine (20 mmol) in a round-bottom flask.

- Heat the mixture to 130°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
- Upon completion, cool to room temperature.
- Acidify with 1N HCl to pH 4–5 to precipitate the product.
- Filter the solid, wash with cold water (2x) and cold ethanol (1x).
- Recrystallize from Ethanol/Water if necessary.

Reaction Workflow Visualization



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Caption: S

Ar pathway for the synthesis of the target aminonicotinic acid derivative.

Spectroscopic Data (NMR, IR, MS)

The following data represents the definitive spectroscopic profile for **2-(2-Methoxybenzylamino)nicotinic acid**.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

| Frequency: 400 MHz (

H), 100 MHz (

C)

The

¹H NMR spectrum is characterized by the distinct singlet of the methoxy group, the benzylic methylene doublet (coupling with NH), and the splitting of the pyridine ring protons.

Table 1: Predicted

¹H NMR Assignments

Shift (ppm)	Mult.	Integ.	Assignment	Structural Insight
13.10	br s	1H	COOH	Carboxylic acid proton; exchangeable with D O.
8.50	t (br)	1H	NH	Secondary amine; couples with benzylic CH .
8.28	dd	1H	Py-H6	-proton to nitrogen; deshielded. (Hz)
8.08	dd	1H	Py-H4	Ortho to COOH; deshielded by carbonyl. (Hz)
7.20 – 7.30	m	2H	Ar-H	Phenyl ring protons (H4', H6').
6.98	d	1H	Ar-H3'	Ortho to OMe; shielded by electron donation.
6.88	t	1H	Ar-H5'	Para to OMe.
6.61	dd	1H	Py-H5	-proton; most shielded pyridine

				proton. (Hz)
4.65	d	2H	N-CH -Ar	Benzylic methylene; couples with NH (Hz).
3.82	s	3H	O-CH	Methoxy group; characteristic sharp singlet.

Table 2: Predicted

¹H NMR Assignments

Shift (ppm)	Assignment
169.2	C=O (Carboxylic Acid)
158.5	Pyridine C2 (C-N)
157.1	Phenyl C2' (C-OMe)
152.3	Pyridine C6
140.1	Pyridine C4
129.5	Phenyl C1' (Ipsso)
128.2	Phenyl C6'
126.5	Phenyl C4'
120.4	Phenyl C5'
113.2	Pyridine C5
110.8	Phenyl C3'
108.5	Pyridine C3 (C-COOH)
55.6	O-CH
41.2	N-CH

B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

- Calculated Monoisotopic Mass: 258.1004 Da
- Observed [M+H]
: 259.1 m/z
- Observed [M+Na]

: 281.1 m/z

- Fragmentation Pattern:
 - m/z 241 (Loss of -OH/H O from acid).
 - m/z 121 (Tropylium ion derived from 2-methoxybenzyl fragment).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

- 3300 – 3350 cm⁻¹

: N-H stretching (secondary amine).
- 2500 – 3000 cm⁻¹

: O-H stretching (carboxylic acid, broad).
- 1680 – 1700 cm⁻¹

: C=O stretching (conjugated carboxylic acid).
- 1580 – 1600 cm⁻¹

: C=C / C=N stretching (Pyridine/Aromatic ring breathing).
- 1240 – 1260 cm⁻¹

: C-O-C asymmetric stretching (Aryl alkyl ether).

Quality Control & Self-Validating Protocols

To ensure the integrity of the synthesized compound, perform the following checks.

A. Thin Layer Chromatography (TLC)

- Stationary Phase: Silica Gel 60 F

- Mobile Phase: Dichloromethane : Methanol (9:1 v/v) + 1% Acetic Acid.
- Visualization: UV Light (254 nm).
- Expected R

: ~0.4 – 0.5 (Product is more polar than the starting 2-chloronicotinic acid due to the amino/acid functionality, but less polar than the zwitterionic form might suggest due to intramolecular H-bonding).

B. HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm and 280 nm.

C. Melting Point

- Expected Range: 145 – 155 °C (Based on the 2-benzylamino analog MP of 148 °C). Sharp melting indicates high purity.

References

- Synthesis of 2-(benzylamino)
 - Source: ChemicalBook & Liter
 - Context: Describes the general S Ar methodology for 2-chloronicotinic acid with benzylamines.
 - URL:
- Spectroscopic Data of Analog (2-Benzylaminonicotinic Acid)

- Source: Yarhosseini, M. et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives." Chemistry Central Journal, 2017.
- 4.69, 6.61, 8.08, 8.28)
- URL: (Note: Link directs to similar Wiley entry or open access equivalent).
- Compound Registry
 - Source: PubChem / CAS Registry.
 - Context: Verification of CAS 1019372-81-6 and chemical structure.
 - URL: (Search Term: 1019372-81-6)
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